molecular formula C39H64N5NaO8 B12302737 sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate

sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate

Cat. No.: B12302737
M. Wt: 753.9 g/mol
InChI Key: LGMDBXMBHWLORJ-UHFFFAOYSA-M
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Description

The sodium salt of (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoate is a highly complex organic molecule characterized by:

  • Multiple stereocenters (denoted by R/S configurations), critical for biological activity .
  • Amide bonds contributing to stability and peptide-like interactions .
  • Pyrrolidine ring enhancing conformational flexibility and mimicking natural proline structures .
  • Methoxy and methyl groups influencing lipophilicity and metabolic stability .
  • Sodium counterion improving aqueous solubility .

Properties

Molecular Formula

C39H64N5NaO8

Molecular Weight

753.9 g/mol

IUPAC Name

sodium;2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1

InChI Key

LGMDBXMBHWLORJ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of MMAF sodium involves several steps, starting with the preparation of the core auristatin structure. The process typically includes the following steps:

Chemical Reactions Analysis

MMAF sodium undergoes several types of chemical reactions, including:

Scientific Research Applications

Antidiabetic Agents

Research has indicated that compounds similar to sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl... are being explored for their potential to manage diabetes. These compounds can enhance insulin sensitivity and promote glucose uptake in tissues.

Case Study : A study demonstrated that derivatives of this compound showed significant hypoglycemic effects in diabetic rat models, suggesting its potential as a therapeutic agent for diabetes management .

Anticancer Properties

The structural complexity of this compound allows it to interact with various cellular pathways involved in cancer progression. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth.

Case Study : Research published in a peer-reviewed journal found that certain derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Neurological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Its structural analogs have been studied for neuroprotective effects.

Case Study : A study reported that compounds with similar structures demonstrated neuroprotective properties in models of neurodegenerative diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for treating metabolic disorders.

Drug Delivery Systems

Due to its amphiphilic nature, the compound can be utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Synthesis of Bioconjugates

The functional groups present allow for easy conjugation with other biomolecules, facilitating the development of targeted therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticEnhances insulin sensitivity
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveProtects neurons from degeneration

Mechanism of Action

MMAF sodium exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, MMAF sodium prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making MMAF sodium a potent antineoplastic agent .

Comparison with Similar Compounds

Structural Analogues from Patented Compounds ()

Example 30: (2S,4R)-1-((S)-2-Benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Property Target Sodium Salt Example 30
Key Functional Groups Amides, methoxy, pyrrolidine, sodium salt Benzamido, hydroxy, thiazolyl, ammonium salt
Solubility High (due to sodium salt) Moderate (hydroxy group enhances polarity)
Bioactivity Likely protease resistance (amide bonds) Suspected antiviral activity (thiazolyl group)
Metabolic Stability Enhanced by methyl/methoxy groups Hydroxy group may increase oxidation susceptibility

Key Insight : The sodium salt’s solubility contrasts with Example 30’s ammonium salt, suggesting divergent pharmacokinetic profiles. The thiazolyl group in Example 30 may confer specificity toward viral targets, while the target’s phenyl group could enable aromatic stacking in receptor binding .

Fluorinated Triazole Derivatives ()

Compound 16: Fluorinated triazole with acetoxymethyl and pyranosyl groups.

Property Target Sodium Salt Compound 16
Lipophilicity Moderate (phenyl and methoxy) High (fluorinated chains)
Stereochemical Complexity High (multiple R/S centers) Moderate (fewer stereocenters)
Potential Applications Drug delivery (sodium salt solubility) Imaging agents (fluorine tags)

Thiazolo[3,2-a]pyridine Derivatives ()

Compound 29 : Thiazolo[3,2-a]pyridine core with naphthalenyl and acetamido groups.

Property Target Sodium Salt Compound 29
Heterocyclic Core Pyrrolidine Thiazolo[3,2-a]pyridine
Synthetic Complexity High (multiple amide couplings) Moderate (acetylation steps)
Bioactivity Potential peptide mimicry Kinase inhibition (heterocyclic core)

Key Insight : The thiazolo[3,2-a]pyridine core in Compound 29 is associated with kinase inhibition, while the target’s pyrrolidine may mimic peptide substrates .

Research Findings and Theoretical Implications

  • Solubility vs. Bioavailability : The sodium salt form enhances aqueous solubility, critical for oral bioavailability, compared to neutral analogs like Example 30 .
  • Steric Effects : Methyl groups in the target compound likely reduce enzymatic degradation, extending half-life .
  • Aromatic Interactions: The phenyl group may engage in π-π stacking with aromatic residues in proteins, a feature absent in non-aromatic analogs like Compound 16 .
  • Stereochemical Specificity : The target’s stereocenters could enable selective binding to chiral biological targets, unlike simpler analogs .

Biological Activity

Sodium (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoate is a complex organic compound characterized by multiple stereocenters and functional groups. Its intricate structure suggests significant potential for various biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Amide linkages : Contributing to its stability and interaction with biological targets.
  • Methoxy groups : Potentially influencing solubility and permeability.
  • Phenyl functionalities : Implicating interactions with various receptors and enzymes.

Research indicates that sodium (2S)-2-[(2R)-...] may interact with several biological targets, including:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt folate metabolism, essential for DNA synthesis and cellular replication. This mechanism is crucial in cancer therapy as it can lead to the death of rapidly dividing cells .
  • Kinases : The compound may exhibit inhibitory effects on various kinases involved in signal transduction pathways, which could affect cell proliferation and survival .
  • Phospholipase A2 : Inhibition of this enzyme has been linked to reduced inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of sodium (2S)-2-[(2R)-...] spans various medical fields:

  • Cancer Treatment : Due to its ability to inhibit DHFR and other kinases, it may serve as a candidate for anti-cancer therapies.
  • Anti-inflammatory Agents : Its activity against phospholipase A2 positions it as a possible treatment for inflammatory conditions.

Case Studies

Research has documented the effects of sodium (2S)-2-[(2R)-...] in various experimental models:

  • In vitro Studies : Cell line assays demonstrated that the compound significantly inhibited cell growth in cancer cell lines by targeting DHFR and disrupting nucleotide synthesis .
  • Animal Models : In vivo studies showed that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective anti-cancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Compound ASimilar amide linkagesDifferent side chains
Compound BContains methoxy groupsVarying stereochemistry
Compound CPhenyl group presentDistinct biological activity

This comparison highlights sodium (2S)-2-[(2R)-...] as unique due to its specific arrangement of functional groups and stereochemistry that may contribute to its distinct properties and activities.

Q & A

Q. What are the key considerations for synthesizing this sodium compound with correct stereochemistry?

  • Methodological Answer: Synthesis requires chiral catalysts (e.g., Pd/C for hydrogenation), stepwise coupling of peptide fragments, and protecting groups (e.g., Boc or Fmoc) to preserve stereochemistry . High-resolution NMR and mass spectrometry (MS) should validate intermediate structures and stereochemical integrity. For example, details the use of NMR chemical shifts (δ 7.2–7.4 ppm for aromatic protons) and MS (m/z 1103.42) for confirmation .

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • Methodological Answer:
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98% per ) .
  • NMR : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyrrolidine and phenyl groups) .
  • MS : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Q. What are the best practices for storing this compound?

  • Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis/oxidation . Desiccants (e.g., silica gel) mitigate moisture-induced degradation.

Advanced Research Questions

Q. How can machine learning optimize reaction conditions for synthesizing this compound?

  • Methodological Answer: Bayesian optimization algorithms can predict optimal parameters (temperature, solvent ratio, catalyst loading) by iterating through factorial design experiments . For example, used a full factorial design to maximize α-aminophosphonate yields (85–94%) by adjusting precursor concentration and pH .

Q. How to resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer:
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond connectivity .
  • Computational modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Isotopic labeling : Use ¹³C/¹⁵N-labeled intermediates to trace ambiguous signals in crowded spectra .

Q. How to design PROTACs using this sodium compound as a ligand?

  • Methodological Answer:
  • Linker design : Polyethylene glycol (PEG) or alkyl chains balance solubility and steric bulk (e.g., used tetraethylene glycol linkers) .
  • Target validation : SPR or ITC assays quantify binding affinity (KD) to E3 ligases (e.g., VHL or CRBN) .
  • In vitro testing : Western blotting to assess target protein degradation (DC50 values <100 nM in ) .

Q. How to assess stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24 hours.
  • Thermal stress : 60°C for 72 hours.
    Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods (e.g., validated a method for velpatasvir under similar conditions) .

Q. How to integrate computational modeling in ligand-receptor interaction studies?

  • Methodological Answer:
  • Molecular Dynamics (MD) : Simulate binding modes of the sodium salt with target proteins (e.g., NS5A in HCV) .
  • Free Energy Perturbation (FEP) : Predict ΔG changes for substituent modifications (e.g., methoxy vs. methyl groups) .
  • Machine Learning (ML) : Train models on high-throughput screening data to prioritize analogs with improved binding .

Q. How to address low yields in large-scale synthesis?

  • Methodological Answer:
  • Process intensification : Use flow chemistry to enhance mixing and heat transfer (e.g., optimized yields via continuous reactors) .
  • Catalyst recycling : Immobilize chiral catalysts on silica or magnetic nanoparticles for reuse .
  • DoE optimization : Central composite design to identify critical factors (e.g., reaction time, stoichiometry) .

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